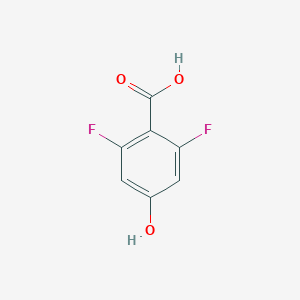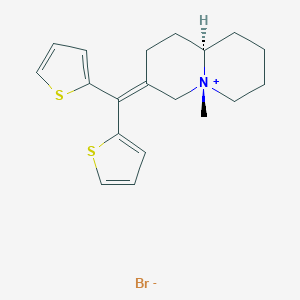
Tiquizium bromide
概要
説明
チキジウム臭化物は、チキジウムの有機臭化物塩です。 主に、胃炎、胃潰瘍、十二指腸潰瘍、腸炎、過敏性腸症候群、胆嚢疾患、胆道疾患、尿路結石などの状態における痙攣や過剰運動の治療のための抗痙攣薬として使用されます .
作用機序
チキジウム臭化物は、ムスカリン拮抗薬として作用することで効果を発揮します。それは、特にM3受容体に、ムスカリンコリン作動性受容体に結合し、内因性アセチルコリンの作用をブロックします。 この阻害は、平滑筋の収縮を防ぎ、胃腸管や他の臓器の痙攣を軽減します .
類似化合物:
チペピジン: 鎮咳作用を有する別のチオフェン系化合物。
チメピジウム臭化物: その抗痙攣作用のために使用されます。
ドルゾラミド: 緑内障の治療における炭酸脱水酵素阻害剤として使用されるチオフェン誘導体。
チオコナゾール: チオフェン環を含む抗真菌薬。
チキジウム臭化物の独自性: チキジウム臭化物は、ムスカリン受容体に対する特異的な作用と、幅広い胃腸障害の治療における有効性によりユニークです。 その第四級アンモニウム構造も、他の類似化合物と区別しています .
生化学分析
Biochemical Properties
Tiquizium bromide acts as a muscarinic antagonist . It binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This results in its antispasmodic effects.
Cellular Effects
This compound’s antispasmodic action can influence cell function by reducing smooth muscle contraction, especially in tubular organs like the stomach and intestines . This can impact cell signaling pathways and cellular metabolism related to muscle contraction and relaxation.
Molecular Mechanism
The mechanism of action of this compound involves its antagonistic effect on muscarinic cholinergic receptors . By binding to these receptors without activating them, it prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction.
Temporal Effects in Laboratory Settings
The effects of this compound can be observed within 1.5 hours of oral administration, with a half-life of 1.4 hours . It is primarily excreted in urine, with over 90% of the administered dose excreted within 24 hours .
Metabolic Pathways
The main metabolic pathway of this compound in the human body is the hydroxylation of the thiazole ring
準備方法
合成経路と反応条件: チキジウム臭化物の合成には、第四級アンモニウム塩の生成が含まれます。重要なステップの1つは、特定の条件下でキノリジジン誘導体をチオフェン誘導体と反応させて目的の生成物を生成することです。 反応には通常、溶媒と触媒を使用して第四級アンモニウム構造の形成を促進します .
工業生産方法: チキジウム臭化物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件、精製手順、品質管理対策の厳格な管理が含まれ、最終製品の均一性と純度が保証されます .
化学反応の分析
反応の種類: チキジウム臭化物は、以下を含むさまざまな化学反応を起こします。
置換反応: 臭化物イオンは、他の求核剤によって置換される可能性があります。
酸化および還元反応: 構造内のチオフェン環は、特定の条件下で酸化および還元を受ける可能性があります。
一般的な試薬と条件:
置換反応: 一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元反応: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、チキジウムのさまざまな置換誘導体を生成する可能性があります .
4. 科学研究アプリケーション
チキジウム臭化物は、幅広い科学研究アプリケーションを持っています。
化学: それは、第四級アンモニウム塩とその反応性の研究におけるモデル化合物として使用されます。
生物学: ムスカリン受容体に対するその効果の研究は、神経伝達と受容体薬理学を理解するのに役立ちます。
医学: それは、胃腸障害の治療における治療の可能性と、その抗痙攣作用について研究されています。
科学的研究の応用
Tiquizium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quaternary ammonium salts and their reactivity.
Biology: Research on its effects on muscarinic receptors helps in understanding neurotransmission and receptor pharmacology.
Medicine: It is studied for its therapeutic potential in treating gastrointestinal disorders and its antispasmodic properties.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control
類似化合物との比較
Tipepidine: Another thiophene-based compound with antitussive properties.
Timepidium Bromide: Used for its antispasmodic effects.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness of Tiquizium Bromide: this compound is unique due to its specific action on muscarinic receptors and its effectiveness in treating a wide range of gastrointestinal disorders. Its quaternary ammonium structure also distinguishes it from other similar compounds .
特性
IUPAC Name |
(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-KYSFMIDTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046757 | |
| Record name | Tiquizium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71731-58-3 | |
| Record name | Tiquizium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiquizium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiquizium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIQUIZIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiquizium Bromide?
A1: this compound functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.
Q2: How does this compound's affinity for muscarinic receptors compare to other antagonists like Atropine?
A2: Research indicates that this compound exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.
Q3: What is the significance of this compound's selectivity for M3 receptors in the human detrusor muscle?
A3: Studies using radioligand binding techniques demonstrate that this compound, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for this compound in influencing bladder muscle contractility.
Q4: How does this compound's anti-ulcer activity compare to that of Pirenzepine?
A4: Preclinical studies in rats demonstrate that this compound exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.
Q5: What are the key differences in the effects of this compound and Pirenzepine on gastric secretion?
A5: While both this compound and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] this compound does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.
Q6: Does this compound share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?
A6: While this compound can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.
Q7: How is this compound metabolized in the body?
A7: Following administration, this compound undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.
Q8: What is the bioavailability of this compound following oral administration?
A8: Studies in dogs reveal that the relative bioavailability of this compound after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.
Q9: Is there a correlation between the pharmacological effects of this compound and its plasma concentration?
A9: Research shows a clear correlation between the time course of this compound's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.
Q10: What analytical techniques are employed to quantify this compound in biological samples?
A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine this compound concentrations in human serum and urine samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



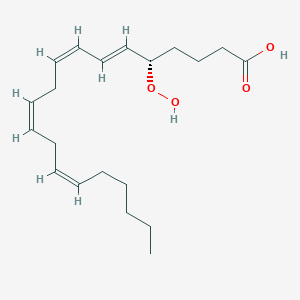
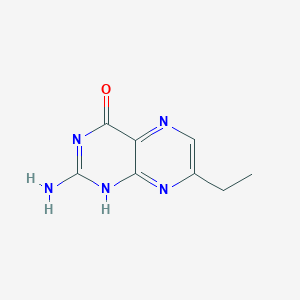
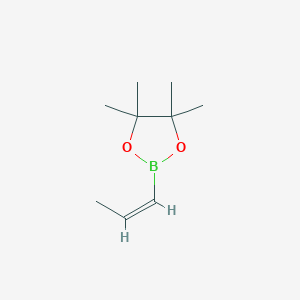
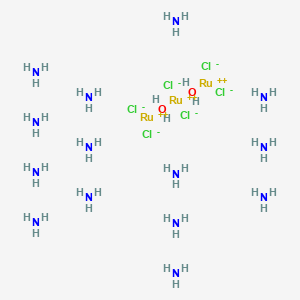
![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
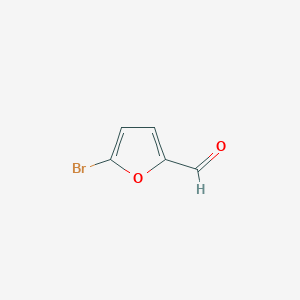
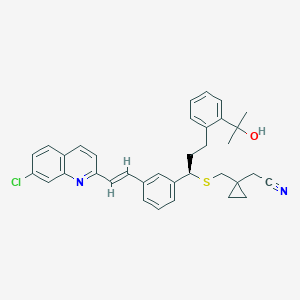
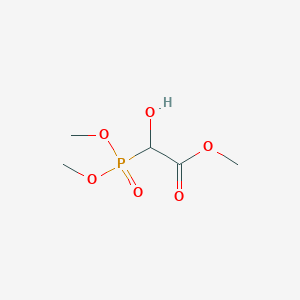
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
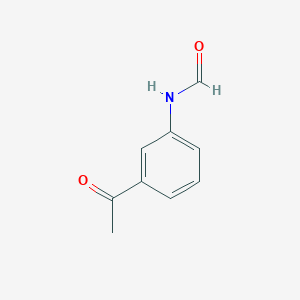
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

